molecular formula C14H20BrNO3S B6225851 (5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone CAS No. 2770359-38-9

(5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone

Cat. No. B6225851
CAS RN: 2770359-38-9
M. Wt: 362.3
InChI Key:
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Description

5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone (hereafter referred to as compound A) is a synthetic molecule with a wide range of applications in the scientific research field. It is a highly versatile compound, capable of being used as a reagent, catalyst, or ligand in various chemical reactions. Compound A is also known as an organosulfur compound, as it contains sulfur atoms in its molecular structure. In

Scientific Research Applications

Compound A is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. Compound A has also been used as a substrate for the enzymatic synthesis of polymers and as a ligand in the synthesis of metal complexes.

Mechanism of Action

The mechanism of action of compound A is not yet fully understood. However, it is believed that the sulfur atoms in the molecular structure of compound A may play a role in its reactivity. It is thought that the sulfur atoms may act as a Lewis acid, donating electrons to the reaction center and allowing for the formation of new bonds. Additionally, the presence of the methoxy group in compound A may increase its reactivity, as the methoxy group can act as a hydrogen bond acceptor.
Biochemical and Physiological Effects
Compound A has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have some anti-inflammatory properties in animal models. It is believed that this effect is due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, compound A has been shown to have some antioxidant activity.

Advantages and Limitations for Lab Experiments

Compound A has a number of advantages for lab experiments. It is a highly versatile compound, capable of being used as a reagent, catalyst, or ligand in various chemical reactions. Additionally, it is relatively easy to synthesize and is stable under a wide range of conditions. However, compound A does have some limitations. It is not soluble in most organic solvents, making it difficult to use in certain reactions. Additionally, its reactivity may be limited by the presence of the sulfur atoms in its molecular structure.

Future Directions

The potential applications of compound A are vast and varied. Further research is needed to fully understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the synthesis of polymers, metal complexes, and other materials. Additionally, further research is needed to explore the potential of compound A as a drug candidate. Finally, further research is needed to explore the potential of compound A as a catalyst in the synthesis of other compounds.

Synthesis Methods

The synthesis of compound A begins with the reaction of 5-bromo-2-methoxyphenyl bromide (1) and 4-methyloxan-4-ylmethyl amine (2) in the presence of a base such as sodium hydride. This reaction produces an imine intermediate (3), which is then reacted with lambda6-sulfanone (4) in the presence of a suitable catalyst such as palladium acetate. The resulting product is compound A (5).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone' involves the reaction of 5-bromo-2-methoxyaniline with 4-methyloxan-4-ylmethyl isothiocyanate followed by oxidation with hydrogen peroxide to form the desired product.", "Starting Materials": [ "5-bromo-2-methoxyaniline", "4-methyloxan-4-ylmethyl isothiocyanate", "Hydrogen peroxide", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-methoxyaniline (1.0 g, 4.6 mmol) in ethanol (20 mL) and add 4-methyloxan-4-ylmethyl isothiocyanate (1.5 g, 6.9 mmol) and sodium hydroxide (0.5 g, 12.5 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Acidify the reaction mixture with acetic acid and extract with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography using hexane/ethyl acetate as the eluent to obtain the intermediate product.", "Step 4: Dissolve the intermediate product in acetic acid (10 mL) and add hydrogen peroxide (1.0 mL, 30% w/w). Stir the mixture at room temperature for 2 hours.", "Step 5: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography using hexane/ethyl acetate as the eluent to obtain the final product '(5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone'." ] }

CAS RN

2770359-38-9

Product Name

(5-bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone

Molecular Formula

C14H20BrNO3S

Molecular Weight

362.3

Purity

95

Origin of Product

United States

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